3-Methoxytriazolo[4,5-b]pyridine
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Overview
Description
3-Methoxytriazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C6H6N4O. It is a member of the triazolopyridine family, characterized by a fused triazole and pyridine ring system.
Preparation Methods
The synthesis of 3-Methoxytriazolo[4,5-b]pyridine typically involves the methylation of 3-hydroxytriazolo[4,5-b]pyridine. This reaction can be carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetone or dimethylformamide, to achieve the desired product.
The use of microwave-assisted synthesis has also been explored for related compounds, offering a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
3-Methoxytriazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced triazole derivatives.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and appropriate catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methoxytriazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects on cancer cells . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-Methoxytriazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
3-Hydroxytriazolo[4,5-b]pyridine: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused ring system, known for its biological activity and potential medicinal applications.
1H-Pyrazolo[3,4-b]pyridine: This compound has been extensively studied for its biomedical applications and serves as a valuable comparison for understanding the unique properties of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
IUPAC Name |
3-methoxytriazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-10-6-5(8-9-10)3-2-4-7-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMICLBLTULFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(C=CC=N2)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423617 |
Source
|
Record name | 3-Methoxytriazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61822-85-3 |
Source
|
Record name | 3-Methoxytriazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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